molecular formula C15H8N2OS B14323152 5H-Pyrido[3,2-a]phenothiazin-5-one CAS No. 105774-62-7

5H-Pyrido[3,2-a]phenothiazin-5-one

Cat. No.: B14323152
CAS No.: 105774-62-7
M. Wt: 264.30 g/mol
InChI Key: XVULXICEZDPLLK-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-a]phenothiazin-5-one is a heterocyclic compound with a fused ring structure that includes nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[3,2-a]phenothiazin-5-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of quinolinquinone with thiazolidine in a basic medium. This reaction can yield various isomeric products depending on the specific conditions and reagents used .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production. This involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[3,2-a]phenothiazin-5-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.

    Substitution: Substitution reactions, particularly involving the nitrogen and sulfur atoms, can lead to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinonic derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5H-Pyrido[3,2-a]phenothiazin-5-one exerts its effects involves intercalation with DNA. This intercalation disrupts the normal function of DNA, inhibiting transcription and replication processes. The compound targets specific molecular pathways involved in cell proliferation, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido[3,2-a]phenothiazin-5-one is unique due to its specific ring structure that includes both nitrogen and sulfur atoms. This structure contributes to its ability to intercalate with DNA and its potential as an anticancer agent. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

105774-62-7

Molecular Formula

C15H8N2OS

Molecular Weight

264.30 g/mol

IUPAC Name

pyrido[3,2-a]phenothiazin-5-one

InChI

InChI=1S/C15H8N2OS/c18-11-8-13-15(9-4-3-7-16-14(9)11)17-10-5-1-2-6-12(10)19-13/h1-8H

InChI Key

XVULXICEZDPLLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C(=O)C=C3S2)N=CC=C4

Origin of Product

United States

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